molecular formula C9H7NO4 B15378369 3-Hydroxy-2-(2-nitrophenyl)prop-2-enal

3-Hydroxy-2-(2-nitrophenyl)prop-2-enal

Cat. No.: B15378369
M. Wt: 193.16 g/mol
InChI Key: GEGQHUURGSTYQY-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2-nitrophenyl)prop-2-enal is a nitro-substituted aromatic aldehyde with the molecular formula C₉H₇NO₄ (molecular weight: 193.16 g/mol). Its structure features a 2-nitrophenyl group attached to a propenal backbone, with a hydroxyl group at the β-carbon (position 3).

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-hydroxy-2-(2-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-6,11H

InChI Key

GEGQHUURGSTYQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=CO)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Nitrocinnamaldehyde (CAS 1466-88-2)

  • Structure : Lacks the hydroxyl group at position 3 but retains the 2-nitrophenyl and α,β-unsaturated aldehyde groups.
  • Molecular Formula: C₉H₇NO₃ (MW: 177.16 g/mol) .
  • Key Differences: Reactivity: The absence of a hydroxyl group reduces hydrogen-bonding capacity and acidity compared to 3-hydroxy-2-(2-nitrophenyl)prop-2-enal. Isomerism: Exists as a mixture of cis and trans isomers (>98% trans) , while the hydroxyl group in the target compound may restrict isomerism.
Table 1: Physical and Chemical Properties Comparison
Property This compound 2-Nitrocinnamaldehyde
Molecular Weight 193.16 g/mol 177.16 g/mol
Functional Groups Aldehyde, nitro, hydroxyl Aldehyde, nitro
Solubility Likely polar solvents (e.g., DMSO) Moderate in organic solvents
Reactivity Enhanced H-bonding, potential keto-enol tautomerism Standard α,β-unsaturated aldehyde reactivity

(2E)-3-(2-Hydroxyphenyl)prop-2-enal (CAS 3541-42-2)

  • Structure : Shares the hydroxyl group at position 3 but replaces the nitro group with a simple phenyl ring.
  • Molecular Formula : C₉H₈O₂ (MW: 148.16 g/mol) .
  • Key Differences :
    • Electron Effects : The nitro group in the target compound increases electrophilicity at the aldehyde carbon, enhancing reactivity in nucleophilic additions.
    • Natural Occurrence : Found in herbs and spices as a cinnamaldehyde derivative , unlike the synthetic nitro analog.
    • Applications : Used in flavor/fragrance industries; nitro derivatives are more relevant to pharmaceuticals or agrochemicals.

Nitrophenyl-Functionalized Oxazolidinones (e.g., NPAOZ, NPAMOZ)

  • Structures: Include 3-((2-nitrophenyl)methylene-amino-2-oxazolidinone (NPAOZ) and 5-methylmorfolino-3-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (NPAMOZ) .
  • Molecular Formulas :
    • NPAOZ: C₁₀H₉N₃O₄ (MW: 235.20 g/mol)
    • NPAMOZ: C₁₃H₁₄N₄O₅ (MW: 306.28 g/mol)
  • Key Differences: Functional Groups: Oxazolidinone rings and hydrazide moieties replace the aldehyde group, making these compounds more polar and suitable as analytical standards (e.g., for detecting nitrofuran antibiotics) . Stability: Oxazolidinones are less prone to oxidation than α,β-unsaturated aldehydes.

3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate (CAS 452324-93-5)

  • Structure: Contains a hydroxy-phenoxy group and an ester-linked methylpropenoate.
  • Molecular Formula : C₁₆H₁₄O₄ (MW: 270.28 g/mol) .
  • Key Differences: Reactivity: The ester group undergoes hydrolysis or transesterification, contrasting with the aldehyde’s nucleophilic addition pathways. Applications: Likely used in polymer chemistry or as a monomer, unlike nitro-aldehydes’ roles in bioactive molecule synthesis.

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